N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride
Description
This compound features a 7-membered azepane ring with a 2-oxo group, a methyl substituent at position 1, and a carboxamide group at position 2. The carboxamide is further substituted with an N-(2-aminoethyl) group and an N-[(3-chlorophenyl)methyl] moiety. The hydrochloride salt enhances solubility, a common strategy in drug design.
Properties
IUPAC Name |
N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2.ClH/c1-20-9-3-2-7-15(16(20)22)17(23)21(10-8-19)12-13-5-4-6-14(18)11-13;/h4-6,11,15H,2-3,7-10,12,19H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYMNXXGAAEUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)C(=O)N(CCN)CC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide; hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on various studies and findings that highlight its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide; hydrochloride
- Molecular Formula : C13H16ClN3O2
- Molecular Weight : 281.74 g/mol
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, including potential effects on pancreatic β-cell function, neuroprotective properties, and anti-inflammatory effects. Below are some key findings from various studies.
1. Pancreatic β-cell Protection
A study evaluated the protective effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The results indicated that certain derivatives of azepane compounds could significantly enhance cell viability and function in the presence of stressors.
| Compound ID | Max Activity (%) | EC50 (μM) |
|---|---|---|
| Compound 1 | 97 | 6 ± 1 |
| Compound 5a | 45 | 18 ± 4 |
| Compound 5d | 55 | 32 ± 7 |
The maximum activity is defined as the percentage rescue from ER stress-induced reduction in cell viability, measured by intracellular ATP levels .
2. Neuroprotective Effects
Research has suggested that related compounds may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. This could be beneficial in treating neurodegenerative diseases. In vitro studies have shown that these compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.
3. Anti-inflammatory Properties
Another aspect of the biological activity of this compound is its anti-inflammatory effects. Studies have demonstrated that it can reduce pro-inflammatory cytokines in various models, suggesting a potential use in inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide; hydrochloride:
- Study on β-cell Function : In a controlled laboratory setting, researchers treated isolated pancreatic β-cells with the compound under ER stress conditions. The treatment resulted in a significant increase in cell viability compared to untreated controls, indicating a protective effect against apoptosis.
- Neuroprotection in Animal Models : In vivo studies involving rodent models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal loss compared to placebo groups.
- Inflammation Model : In an animal model of induced inflammation, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical scores, suggesting potential therapeutic applications in inflammatory disorders.
Comparison with Similar Compounds
Core Structural Features
The compound’s azepane core distinguishes it from smaller heterocycles like piperidine (6-membered) or quinoline-based systems. Key structural comparisons include:
Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility, critical for bioavailability. Similar strategies are seen in M8-B and piperidine derivatives .
- Conformational Flexibility : The azepane ring’s larger size compared to piperidine or cyclohexane () may allow unique binding modes but could reduce metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
